4-(3'-Isopropylphenoxy)benzonitrile
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Overview
Description
4-(3’-Isopropylphenoxy)benzonitrile is an organic compound with the molecular formula C16H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Isopropylphenoxy)benzonitrile typically involves the reaction of 3-isopropylphenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(3’-Isopropylphenoxy)benzonitrile.
Industrial Production Methods
Industrial production methods for 4-(3’-Isopropylphenoxy)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3’-Isopropylphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3’-Isopropylphenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3’-Isopropylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing their function. The isopropylphenoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzonitrile: Lacks the isopropyl group, resulting in different physical and chemical properties.
4-(4’-Isopropylphenoxy)benzonitrile: Similar structure but with the isopropyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
4-(3’-Isopropylphenoxy)benzonitrile is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(3-propan-2-ylphenoxy)benzonitrile |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-10,12H,1-2H3 |
InChI Key |
QMSVUNHUZZLSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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